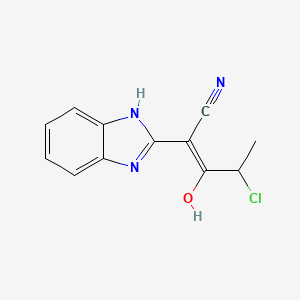
1-(Neopentiloxi)-4-nitrobenceno
Descripción general
Descripción
1-(Neopentyloxy)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a neopentyloxy group at the 1-position and a nitro group at the 4-position
Aplicaciones Científicas De Investigación
1-(Neopentyloxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Neopentyloxy)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(neopentyloxy)benzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.
Industrial Production Methods: Industrial production of 1-(neopentyloxy)-4-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Neopentyloxy)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The neopentyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(Neopentyloxy)-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Mecanismo De Acción
The mechanism of action of 1-(Neopentyloxy)-4-nitrobenzene depends on its specific application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. In biological systems, if applicable, the compound may interact with specific molecular targets, though detailed studies would be required to elucidate these interactions.
Comparación Con Compuestos Similares
1-(Neopentyloxy)-2-nitrobenzene: Similar structure but with the nitro group at the 2-position.
1-(Neopentyloxy)-3-nitrobenzene: Similar structure but with the nitro group at the 3-position.
1-(Neopentyloxy)-4-aminobenzene: The amino derivative obtained by reduction of the nitro group.
Uniqueness: 1-(Neopentyloxy)-4-nitrobenzene is unique due to the specific positioning of the neopentyloxy and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these substituents can lead to distinct properties compared to other isomers or related compounds.
Propiedades
IUPAC Name |
1-(2,2-dimethylpropoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOUOBFZAWXHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2362135.png)
![trans (+/-) [4-(Trifluoromethyl)pyrrolidine]-1,3-dicarboxylic acid 1-tert-butyl ester](/img/new.no-structure.jpg)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2362137.png)
![[(3-nitrophenyl)amino]thiourea](/img/structure/B2362139.png)



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2362147.png)
![Methyl 2-[4-(but-2-ynamido)phenyl]acetate](/img/structure/B2362149.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile](/img/structure/B2362150.png)
